Ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate is a complex organic compound with a molecular formula of C18H20N2O5S . This compound is characterized by the presence of an ester group, a secondary amide group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-(dimethylsulfamoyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminobenzoic acid to form the amide intermediate.
Esterification: Finally, the amide intermediate is esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: The major products include carboxylic acids and sulfonic acids.
Reduction: The major products are alcohols and amines.
Substitution: The products depend on the nucleophile used, such as esters or amides with different substituents.
Scientific Research Applications
Ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in various biological pathways.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]benzoate: Similar structure but with different positional isomers.
Ethyl 4-(dimethylamino)benzoate: Lacks the sulfonamide group, making it less versatile in certain reactions
Uniqueness
Ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate is unique due to its combination of ester, amide, and sulfonamide groups, which provide a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-4-25-18(22)13-8-10-15(11-9-13)19-17(21)14-6-5-7-16(12-14)26(23,24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMFSDOWBRWDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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